molecular formula C9H11F2NO B1470464 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine CAS No. 1780780-52-0

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine

Cat. No.: B1470464
CAS No.: 1780780-52-0
M. Wt: 187.19 g/mol
InChI Key: QPONQHNFTSFMOM-UHFFFAOYSA-N
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Description

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine is a synthetic organic compound that belongs to the class of alkylamines. It has a molecular weight of 187.19 g/mol and is known for its unique chemical structure, which includes a difluoromethyl group attached to a phenoxy group, further linked to an ethan-1-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine typically involves the difluoromethylation of a phenoxy precursor. This process can be achieved through various methods, including metal-mediated stepwise reactions and radical chemistry. One common approach involves the reaction of a phenoxy compound with difluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale difluoromethylation processes. These methods utilize advanced difluoromethylation reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl phenoxy oxides, while reduction can produce difluoromethyl phenoxy ethanamines .

Scientific Research Applications

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s reactivity and selectivity, allowing it to bind to target molecules effectively. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Difluoromethyl)phenoxy)ethan-1-amine: Similar structure but with the difluoromethyl group at a different position.

    Difluoromethyl phenyl sulfide: Contains a difluoromethyl group attached to a phenyl sulfide moiety.

Uniqueness

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its difluoromethyl group enhances its reactivity and selectivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-[2-(difluoromethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11)7-3-1-2-4-8(7)13-6-5-12/h1-4,9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPONQHNFTSFMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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